Cas no 110200-31-2 (Naphth[2,3-b]oxirene-2,4,7(3H)-trione,3-diazo-1a-[(2E)-3,7-dimethyl-2,6-octadienyl]-1a,7a-dihydro-6-hydroxy-5-methyl-7a-(3-methyl-2-butenyl)-,(1aR,7aS)-rel-(+)- (9CI))

Naphth[2,3-b]oxirene-2,4,7(3H)-trione,3-diazo-1a-[(2E)-3,7-dimethyl-2,6-octadienyl]-1a,7a-dihydro-6-hydroxy-5-methyl-7a-(3-methyl-2-butenyl)-,(1aR,7aS)-rel-(+)- (9CI) structure
110200-31-2 structure
Nome del prodotto:Naphth[2,3-b]oxirene-2,4,7(3H)-trione,3-diazo-1a-[(2E)-3,7-dimethyl-2,6-octadienyl]-1a,7a-dihydro-6-hydroxy-5-methyl-7a-(3-methyl-2-butenyl)-,(1aR,7aS)-rel-(+)- (9CI)
Numero CAS:110200-31-2
MF:C26H30N2O5
MW:450.526807308197
CID:214173
PubChem ID:135848734

Naphth[2,3-b]oxirene-2,4,7(3H)-trione,3-diazo-1a-[(2E)-3,7-dimethyl-2,6-octadienyl]-1a,7a-dihydro-6-hydroxy-5-methyl-7a-(3-methyl-2-butenyl)-,(1aR,7aS)-rel-(+)- (9CI) Proprietà chimiche e fisiche

Nomi e identificatori

    • Naphth[2,3-b]oxirene-2,4,7(3H)-trione,3-diazo-1a-[(2E)-3,7-dimethyl-2,6-octadienyl]-1a,7a-dihydro-6-hydroxy-5-methyl-7a-(3-methyl-2-butenyl)-,(1aR,7aS)-rel-(+)- (9CI)
    • 3-diazonio-1a-[(2E)-3,7-dimethylocta-2,6-dienyl]-4-hydroxy-5-methyl-7a-(3-methylbut-2-enyl)-2,7-dioxonaphtho[6,7-b]oxiren-6-olate
    • Naphth[2,3-b]oxirene-2,4,7(3H)-trione,3-diazo-1a-[(2E)-3,7-dimethyl-2,6-octadienyl]-1a,7a-dihy...
    • Naphth[2,3-b]oxirene-2,4,7(3H)-trione,3-diazo-1a-[(2E)-3,7-dimethyl-2,6-octadienyl]-1a,7a-dihydro-6-hydroxy-5-methyl-7a-(3-me
    • Antibiotic SF 2415A2
    • Naphth[2,3-b]oxirene-2,4,7(3H)-trione,3-diazo-1a-(3,7-dimethyl-2,6-octadienyl)-1a,7a-dihydro-6-hydroxy-5-methyl-7a-(3-methyl-2-butenyl)-,[1aa(E),7aa]-(+)-
    • 110200-31-2
    • Naphth(2,3-b)oxirene-2,4,7(3H)-trione, 1a,7a-dihydro-3-diazo-1a-(3,7-dimethyl-2,6-octadienyl)-6-hydroxy-5-methyl-7a-(3-methyl-2-butenyl)-, (1a-alpha(E),7a-alpha)-(+)-
    • SF 2415A2
    • Inchi: InChI=1S/C26H30N2O5/c1-14(2)8-7-9-16(5)11-13-26-23(31)18-19(21(29)17(6)22(30)20(18)28-27)24(32)25(26,33-26)12-10-15(3)4/h8,10-11H,7,9,12-13H2,1-6H3,(H-,29,30,32)/b16-11+
    • Chiave InChI: MZTBAAUDRPCEHS-LFIBNONCSA-N
    • Sorrisi: C/C(=C/CC/C(=C/CC12OC1(C/C=C(\C)/C)C(C1=C([O-])C(C)=C(O)C([N+]#N)=C1C2=O)=O)/C)/C

Proprietà calcolate

  • Massa esatta: 450.21547206g/mol
  • Massa monoisotopica: 450.21547206g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 6
  • Conta atomi pesanti: 33
  • Conta legami ruotabili: 7
  • Complessità: 1170
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 2
  • Conto stereocentrico definito delle obbligazioni: 2
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 5.4
  • Superficie polare topologica: 86Ų

Naphth[2,3-b]oxirene-2,4,7(3H)-trione,3-diazo-1a-[(2E)-3,7-dimethyl-2,6-octadienyl]-1a,7a-dihydro-6-hydroxy-5-methyl-7a-(3-methyl-2-butenyl)-,(1aR,7aS)-rel-(+)- (9CI) Letteratura correlata

Fornitori consigliati
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Henan Dongyan Pharmaceutical Co., Ltd
Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Zhejiang Brunova Technology Co., Ltd.
BIOOKE MICROELECTRONICS CO.,LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
BIOOKE MICROELECTRONICS CO.,LTD
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Suzhou Genelee Bio-Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Suzhou Genelee Bio-Technology Co., Ltd.